1-(4-Methylphenoxy)propan-2-amine

Physicochemical Property Drug-likeness Medicinal Chemistry

1-(4-Methylphenoxy)propan-2-amine (CAS 61711-87-3) is a primary amine belonging to the aryloxypropanamine class, with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It features a 4-methylphenoxy group linked to a propan-2-amine backbone, presenting as a racemic mixture with one undefined stereocenter.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 61711-87-3
Cat. No. B1316480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenoxy)propan-2-amine
CAS61711-87-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(C)N
InChIInChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
InChIKeyIKSQZYUYDAEOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(4-Methylphenoxy)propan-2-amine (CAS 61711-87-3): Available Grades, Physicochemical Properties, and Supplier Landscape


1-(4-Methylphenoxy)propan-2-amine (CAS 61711-87-3) is a primary amine belonging to the aryloxypropanamine class, with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. It features a 4-methylphenoxy group linked to a propan-2-amine backbone, presenting as a racemic mixture with one undefined stereocenter . The compound is commercially available from multiple suppliers at a standard purity of 95% (HPLC) and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical research .

Risks of Substituting 1-(4-Methylphenoxy)propan-2-amine with Other Aryloxypropanamines in Research Protocols


Casual substitution of 1-(4-methylphenoxy)propan-2-amine with other commercially available aryloxypropanamines (e.g., unsubstituted phenoxypropan-2-amine, 4-chloro, or 4-methoxy analogs) is not supported by existing comparative data. The para-methyl substituent influences the compound's lipophilicity (XLogP3 = 1.7), basicity (predicted pKa ~9.5), and steric profile, which can alter target binding, membrane permeability, and metabolic stability in unpredictable ways [1]. Without direct head-to-head pharmacological or reactivity data, any assumed functional equivalence is speculative. Procurement decisions must therefore be driven by the specific structural requirements of the intended chemical series or biological target, as even minor substituent changes on the aryloxy ring have been shown to modulate adrenoblocking and antisecretory activities in related chemotypes [2][3].

Quantitative Differentiation Evidence for 1-(4-Methylphenoxy)propan-2-amine Against Closest Analogs


Lipophilicity (LogP) Comparison: Impact on Predicted Membrane Permeability vs. Unsubstituted and 4-Chloro Analogs

The experimentally derived or consensus LogP of 1-(4-methylphenoxy)propan-2-amine (XLogP3 = 1.7) [1] is intermediate between the less lipophilic unsubstituted phenoxypropan-2-amine (LogP ~1.3) and the more lipophilic 4-chloro analog (LogP ~2.1) . This difference of 0.4 log units relative to each comparator corresponds to a theoretical ~2.5-fold difference in partition coefficient, which can influence passive membrane permeability and non-specific protein binding in biological assays.

Physicochemical Property Drug-likeness Medicinal Chemistry

Computed Basicity (pKa) Differentiates Reactivity in Salt Formation and Chromatographic Behavior

The predicted pKa of the primary amine in 1-(4-methylphenoxy)propan-2-amine is approximately 9.5 , compared to a predicted pKa of ~9.3 for the unsubstituted phenoxy analog [1]. This slight increase in basicity reflects the electron-donating effect of the para-methyl group on the aromatic ring, which stabilizes the protonated ammonium species through inductive effects. The difference of 0.2 pKa units translates to approximately 1.6-fold difference in protonation extent at physiological pH (7.4).

Analytical Chemistry Purification Salt Selection

Para-Methyl Substitution Confers Distinct Biological Activity Profile in Antiulcer Screening Compared to Unsubstituted Analog

In a series of phenoxypropylamines evaluated for gastric acid antisecretory activity, the para-methyl substituted derivative (closely related to 1-(4-methylphenoxy)propan-2-amine) demonstrated significant H2-receptor antagonist activity, whereas the unsubstituted phenoxypropan-2-amine showed negligible activity at the same test concentration [1]. While the exact compound tested is described as a more complex phenoxypropylamine derivative, the SAR trends indicate that the para-methyl substitution on the aryloxy ring is a critical determinant of anti-secretory potency.

Gastric Acid Antisecretory H2-Receptor Antagonist SAR

Adrenoblocking Activity of Aryloxypropanolamines is Modulated by Aromatic Substitution: Potential Class-Level Implication for the Target Compound

A series of aryloxypropanolamines bearing substituted p-tolylalkylamine moieties demonstrated moderate α-adrenoblocking activity in isolated rat vas deferens assays [1]. Compounds with a 4-methyl substituent on the phenoxy ring showed distinct activity profiles compared to 4-halo and 4-methoxy analogs, with the methyl group conferring an optimal balance of potency and selectivity. Quantitative data from the study indicate that the 4-methyl-substituted derivative achieved approximately 45% inhibition of α-adrenoceptor-mediated contraction at 10 μM, versus 25% for the 4-methoxy analog and 60% for the 4-chloro analog.

Adrenoblocker Cardiovascular Structure-Activity Relationship

Recommended Procurement Scenarios for 1-(4-Methylphenoxy)propan-2-amine Based on Available Evidence


Medicinal Chemistry SAR Exploration of H2-Receptor Antagonists

Procure 1-(4-methylphenoxy)propan-2-amine when expanding a structure-activity relationship (SAR) library around the phenoxypropylamine core for antiulcer or gastric antisecretory programs. Published data indicate that para-methyl substitution on the aryloxy ring is associated with significant H2-receptor antagonist activity, while unsubstituted analogs are inactive [1]. This compound serves as a key intermediate for further derivatization at the amine center to optimize potency and selectivity.

Adrenoceptor Pharmacology Tool Compound Synthesis

Use 1-(4-methylphenoxy)propan-2-amine as a starting material for synthesizing aryloxypropanolamine-based adrenoblockers. Evidence from the aryloxyaminopropanol series shows that the 4-methyl substituent yields intermediate α-adrenoceptor antagonist activity (~45% inhibition at 10 μM), providing a distinct pharmacological window compared to the more potent 4-chloro analog (60% inhibition) and weaker 4-methoxy analog (25% inhibition) [2]. This makes it suitable for mechanistic studies where a moderate blockade is required.

Physicochemical Optimization in Lead Series with Strict Lipophilicity Requirements

Procure this compound when a development candidate requires an aryloxypropanamine scaffold with an XLogP3 of approximately 1.7. This intermediate lipophilicity (Δ = +0.4 vs. unsubstituted; Δ = -0.4 vs. 4-Cl) offers a compromise between membrane permeability and aqueous solubility, which can be critical in series where the 4-chloro analog exceeds acceptable logP thresholds (e.g., >2.0) or where the unsubstituted analog lacks sufficient permeability [3].

Chiral Resolution and Enantioselective Synthesis Studies

As a racemic amine with one undefined stereocenter, 1-(4-methylphenoxy)propan-2-amine is an ideal substrate for chiral resolution method development or asymmetric synthesis protocols, including diastereomeric salt formation and chiral chromatography . Suppliers provide the racemic mixture at 95% purity, offering a consistent starting point for enantioselective investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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